[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a compound that features a pyrazole ring substituted with a dimethyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the morpholine moiety. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require the presence of a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A related compound with similar structural features but different functional groups.
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct chemical properties.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the presence of both the pyrazole and morpholine rings, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H24N4O |
---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H24N4O/c1-12-10-13(16(2)15-12)11-14-4-3-5-17-6-8-18-9-7-17/h10,14H,3-9,11H2,1-2H3 |
InChI Key |
DUZISNAHDRHYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCCCN2CCOCC2)C |
Origin of Product |
United States |
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